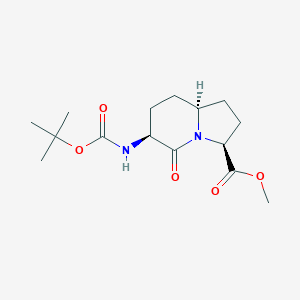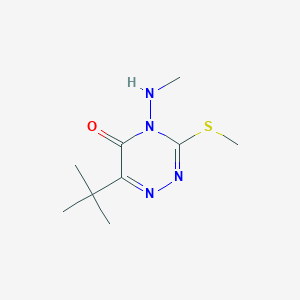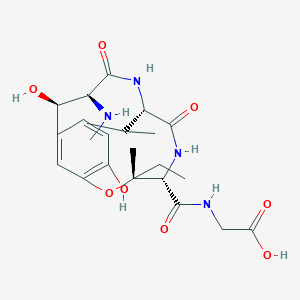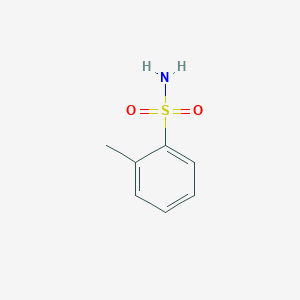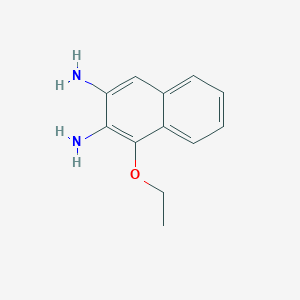
1-Ethoxynaphthalene-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxynaphthalene-2,3-diamine (ENAD) is a chemical compound that has been widely used in scientific research for its unique properties. It is a diamine derivative of naphthalene, and its synthesis method involves the reaction of 1-naphthylamine and ethyl chloroformate. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various scientific fields.
Mechanism Of Action
The mechanism of action of 1-Ethoxynaphthalene-2,3-diamine involves its ability to selectively bind to certain proteins and enzymes. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. 1-Ethoxynaphthalene-2,3-diamine also inhibits the activity of peroxidase, an enzyme involved in the oxidation of various compounds. These inhibitory effects are thought to be due to the ability of 1-Ethoxynaphthalene-2,3-diamine to form stable complexes with the enzymes.
Biochemical And Physiological Effects
1-Ethoxynaphthalene-2,3-diamine has been shown to have a variety of biochemical and physiological effects. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This inhibition could be useful in the treatment of hyperpigmentation disorders, such as melasma. 1-Ethoxynaphthalene-2,3-diamine has also been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
1-Ethoxynaphthalene-2,3-diamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use. 1-Ethoxynaphthalene-2,3-diamine is a relatively large compound, which could limit its ability to penetrate cell membranes. Additionally, its inhibitory effects on enzymes could lead to off-target effects, which could complicate data interpretation.
Future Directions
There are several future directions for the study of 1-Ethoxynaphthalene-2,3-diamine. One potential area of research is the development of 1-Ethoxynaphthalene-2,3-diamine derivatives with improved properties, such as increased cell penetration or reduced off-target effects. Additionally, 1-Ethoxynaphthalene-2,3-diamine could be further studied for its potential use in cancer treatment or as a treatment for hyperpigmentation disorders. Finally, 1-Ethoxynaphthalene-2,3-diamine could be studied for its potential use as a fluorescent probe for protein labeling in biological systems.
Synthesis Methods
The synthesis of 1-Ethoxynaphthalene-2,3-diamine involves the reaction between 1-naphthylamine and ethyl chloroformate. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide, and an organic solvent, such as dichloromethane or chloroform. The reaction yields 1-Ethoxynaphthalene-2,3-diamine as a white solid, which can be purified through recrystallization.
Scientific Research Applications
1-Ethoxynaphthalene-2,3-diamine has been used in a variety of scientific research applications, including cancer research, enzyme inhibition studies, and protein labeling. It has been shown to selectively inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In enzyme inhibition studies, 1-Ethoxynaphthalene-2,3-diamine has been used to study the mechanism of action of various enzymes, including tyrosinase and peroxidase. Additionally, 1-Ethoxynaphthalene-2,3-diamine has been used as a fluorescent probe to label proteins in biological systems.
properties
CAS RN |
144754-09-6 |
|---|---|
Product Name |
1-Ethoxynaphthalene-2,3-diamine |
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-ethoxynaphthalene-2,3-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-9-6-4-3-5-8(9)7-10(13)11(12)14/h3-7H,2,13-14H2,1H3 |
InChI Key |
BTHAFCIGAHFECG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
Canonical SMILES |
CCOC1=C(C(=CC2=CC=CC=C21)N)N |
synonyms |
2,3-Naphthalenediamine,1-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



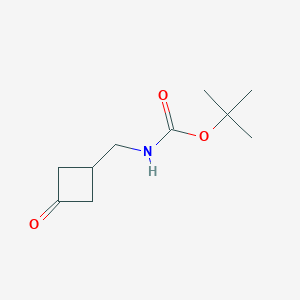
![(E,6S)-8-[(1R,2R,3S,5R)-2-[(Z)-hept-2-enyl]-3,5-dihydroxycyclopentyl]-6-hydroxyoct-7-enoic acid](/img/structure/B139449.png)
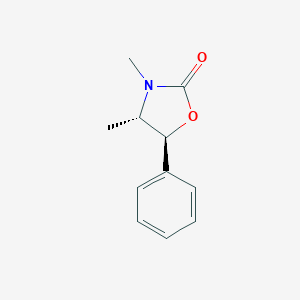
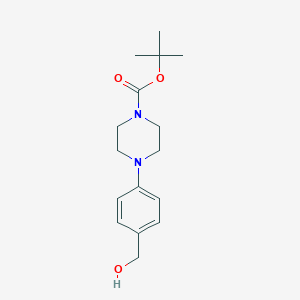
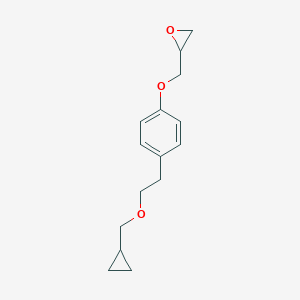

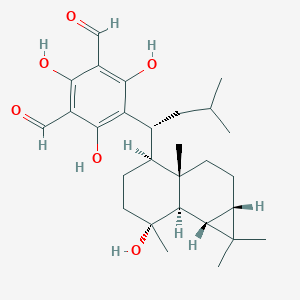
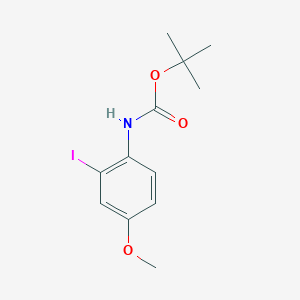
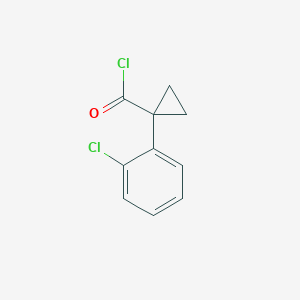
![2-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-5-[(2S,3S,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-(1,3-dioxoisoindol-2-yl)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxy-3-phenylmethoxy-4-prop-2-enoxy-6-(prop-2-enoxymethyl)oxan-2-yl]oxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-2-yl]oxy-6-[(4-methoxyphenoxy)methyl]-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B139467.png)
